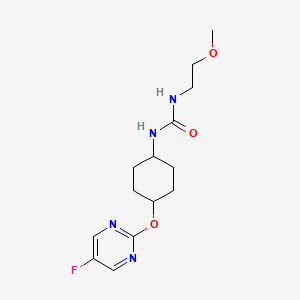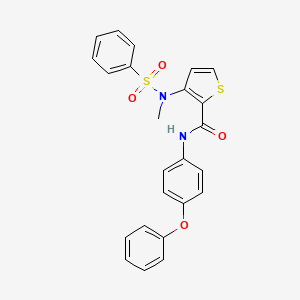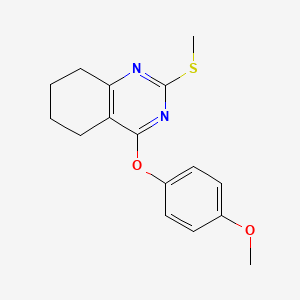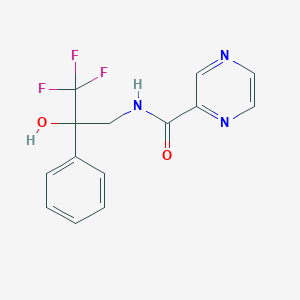
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(2-methoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, TAK-659.
Scientific Research Applications
Orexin Receptor Mechanisms and Compulsive Food Consumption
The orexin system, which includes orexins (OX) and their receptors (OXR), plays a significant role in modulating behaviors like feeding, arousal, stress, and drug abuse. Research indicates that neural systems driving drug abuse may also underlie compulsive food seeking and intake. In this context, compounds similar to the one have been investigated for their effects on binge eating, suggesting that selective antagonism at OX1R might be a potential pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Antitumor Activity in Experimental Tumor Models
A study explored the antitumor activity of S-1, a compound similar to the one , using experimental tumor models in rats. The research suggested that certain components in the S-1 formulation, which do not have antitumor activity independently, act as modulators to enhance the antitumor effect of the active component (Takechi et al., 1996).
Development of New Acetylcholinesterase Inhibitors
In the search for new acetylcholinesterase inhibitors, a series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related to the compound , were synthesized. These compounds showed promising results, suggesting their potential in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
Synthesis of Novel Urea Derivatives and Their Applications
Research focused on synthesizing new urea derivatives, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, presents the potential for developing novel compounds with diverse biological activities. Such research contributes to the broader understanding of urea derivatives and their applications in medicinal chemistry (Sañudo et al., 2006).
Fluoropyrimidine S-1 in Cancer Treatment
Studies on S-1, an oral fluoropyrimidine, have shown its effectiveness in treating various cancers, including non-small-cell lung cancer. This research indicates the role of similar compounds in oncology, highlighting their potential in cancer therapy (Okamoto & Fukuoka, 2009).
Use as Fluorescence Probes in Analytical Chemistry
Compounds like N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibit strong solvatochromism in their fluorescence properties, allowing the detection of various analytes. This application demonstrates the utility of similar compounds in analytical chemistry, particularly in sensing and detection technologies (Bohne et al., 2005).
properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3/c1-21-7-6-16-13(20)19-11-2-4-12(5-3-11)22-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFDVHZKWVRFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2560873.png)


![benzyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2560878.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2560880.png)



![1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2560886.png)
![Methyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2560891.png)
![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2560893.png)
![4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2560894.png)
